Xanthalin

Calcium antagonism Cardiovascular pharmacology Natural product screening

Xanthalin is a validated discrimination marker for detecting Libonotidis radix adulteration in Saposhnikoviae radix, offering unmatched specificity over analogs like xanthyletin or anomalin. Its unique 3′,4′-diangeloyloxy substitution ensures chromatographic and mass spectrometric selectivity for regulatory QC. • Cholinesterase inhibition: AChE 39.86 ± 2.63%, BChE 84.02 ± 1.28%; hCA I IC50 1.650 μM, hCA II IC50 2.020 μM. • Detects as low as 3% adulteration via TLC (Rf 0.4) or UHPLC-QTOF-MS methods. • Dual-enzyme inhibition profile makes it a unique lead for Alzheimer's and metabolic disease research.

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
Cat. No. B1257429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthalin
Synonymsxanthalin
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C
InChIInChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1
InChIKeyLBKPHBYDOWPFMZ-IOWUNYDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthalin Reference Standard Overview


Xanthalin (CAS 21800-48-6, C₂₄H₂₆O₇, MW 426.5 g/mol) is a linear-type angular pyranocoumarin whose structure has been definitively established as 2′,2′-dimethyl-3′,4′-diangeloyloxy-3′,4′-dihydropyrano-5′,6′:6,7-coumarin via derivative preparation and alkaline hydrolysis product characterization [1]. This non-alkaloid natural product occurs in multiple Apiaceae species including Angelica purpurascens, Peucedanum arenarium, and Peucedanum ledebourielloides [2][3]. Unlike simple coumarins or furanocoumarins, xanthalin carries two angeloyl ester substituents on a dihydropyrano ring fused to the coumarin nucleus, a structural motif that confers distinct molecular recognition features relevant to enzyme inhibition and chromatographic differentiation [1][4].

Product type Natural product analytical standard
Primary workflow Botanical discrimination marker for QC
Reported activity Cholinesterase and carbonic anhydrase inhibition context

Xanthalin Specificity Over Common Analogues


Xanthalin belongs to the angular dihydropyranocoumarin subclass bearing dual angeloyl esterifications at C-3′ and C-4′, a substitution pattern that fundamentally distinguishes it from the more abundant linear furanocoumarins (e.g., xanthotoxin, bergapten) and mono-angeloylated pyranocoumarins (e.g., xanthogalin, ostruthol) commonly co-isolated from Apiaceae species [1][2]. This unique architecture produces a distinct chromatographic retention time (LC-HR/MS) allowing unambiguous discrimination of Peucedanum ledebourielloides root from its pharmacopoeial substitute Saposhnikoviae radix—a differentiation that fails when using generic coumarin markers [3]. Furthermore, the double-angeloyl motif significantly influences lipophilicity (XlogP = 4.30), hydrogen-bond acceptor count (7), and topological polar surface area (88.10 Ų), parameters that govern target binding and ADMET behavior in ways not replicated by single-ester or unesterified pyranocoumarin analogs [4]. Researchers and QC laboratories substituting xanthalin with superficially similar coumarins risk both misidentification of botanical material and erroneous structure-activity conclusions.

Xanthyletin and anomalin lack the diangeloyloxy substitution pattern, altering chromatographic retention and MS fragmentation—critical for botanical authentication.
Dual cholinesterase and carbonic anhydrase inhibition profiles reported for xanthalin-containing fractions may not transfer to simpler coumarin analogs; empirical verification is required.
Only xanthalin is validated as the specific regulatory marker for Libonotidis radix adulteration detection; generic pyranocoumarins do not possess this validated specificity.

Xanthalin Differentiation Evidence


Botanical Authentication Marker for Saposhnikoviae vs. Libonotidis Radix

In a standardized calcium-antagonist bioassay, xanthalin demonstrated an IC₅₀ of 2.4 µg/mL, representing a potency approximately 229-fold greater than the structurally related furanocoumarin xanthotoxin (IC₅₀ = 551 µM, equivalent to ~119.2 µg/mL based on MW 216.19 g/mol) [1]. Xanthalin also substantially outperformed the pyranocoumarin visnadin (IC₅₀ = 49 µM, ~19.1 µg/mL based on MW 388.4 g/mol) by approximately 8-fold on a mass-concentration basis [1]. Converting xanthalin's IC₅₀ to molar units using its molecular weight of 426.5 g/mol yields approximately 5.63 µM, suggesting a roughly 98-fold molar potency advantage over xanthotoxin and an approximately 8.7-fold advantage over visnadin.

Botanical marker
Head-to-head
Xanthalin: exclusive LR component; TLC Rf 0.4, blue fluorescence; detects 3% LR adulteration in SR. Other coumarins (ostruthol, anomalin) not validated as LR-specific markers.
Supports pharmacopoeial authentication; only validated LR discrimination marker.
TLC and LC-MS methods validated across multiple independent studies.
Calcium antagonism Cardiovascular pharmacology Natural product screening

Dual Cholinesterase and Carbonic Anhydrase Inhibition Profile

In a molecular docking screen of multiple coumarin compounds against pancreatic lipase (PDB: 1LPB), xanthalin was one of only three compounds—alongside peucenidin and edultin—selected from an initial set of eight candidates that demonstrated lower binding energy than the clinical reference drug orlistat and simultaneously satisfied all Lipinski rule-of-five drug-likeness criteria [1]. The other five coumarins that initially showed favorable docking scores were eliminated during ADMET filtering, whereas xanthalin persisted through the full computational pipeline, exhibiting predicted high intestinal absorption (98.68% probability), acceptable Caco-2 permeability (71.45%), and low toxicity risk [1][2]. This dual filter survival differentiates xanthalin from the broader coumarin panel.

Enzyme inhibition
Cross-study comparable
Xanthalin fractions: AChE 39.86%, BChE 84.02%, hCA I IC50 1.65 µM, hCA II IC50 2.02 µM. Xanthyletin: AChE IC50 116.2 µM, BChE 37.4 µM; no hCA activity reported.
Supports multi-target screening; dual enzyme profile not replicated by single-target analogs.
Fraction-level data; purified compound validation may vary.
Pancreatic lipase inhibition Anti-obesity Molecular docking

Pancreatic Lipase Inhibition with Predicted ADMET Advantage

In an LC-HR/MS metabolomics study employing reversed-phase solid-phase extraction fractionation, xanthalin was identified as a characteristic component uniquely present in Peucedanum ledebourielloides root (PR) and absent in the pharmacopoeial crude drug Saposhnikoviae radix (SR), which instead contained 4′-O-β-D-glucosyl-5-O-methylvisamminol as its marker [1]. The study demonstrated that xanthalin exhibits distinct m/z and retention time coordinates that allow unambiguous chromatographic separation from SR components [1]. This finding builds upon an earlier TLC-based identification where xanthalin served as the specific compound enabling detection of PR material within commercial SR samples collected from Shaanxi Province markets [2].

Pancreatic lipase
Ranked top 3
Ranked among top 3 coumarins for combined PL binding (lower energy than Orlistat) + Lipinski compliance + favorable ADMET (absorption, metabolism, low toxicity).
Supports lead prioritization; computational profile distinct from broader coumarin pool.
In silico prediction; requires in vitro validation.
Botanical authentication Quality control LC-HR/MS metabolomics

cAMP-PDE and Anti-Platelet Aggregation Activity

Computational ADMET profiling via admetSAR 2 reveals that xanthalin possesses a predicted human intestinal absorption probability of 98.68%, Caco-2 permeability of 71.45%, and blood-brain barrier penetration probability of 52.50% [1]. Notably, xanthalin is predicted as a non-inhibitor of OATP2B1 (100% confidence) but an inhibitor of OATP1B1 (90.97%) and OATP1B3 (95.10%), as well as BSEP (94.20%) and P-glycoprotein (89.39%), suggesting a specific hepatic transporter interaction profile [1]. Among the eight coumarins initially screened for lipase inhibition, only xanthalin, peucenidin, and edultin survived the ADMET filter, indicating a non-trivial pharmacokinetic differentiation from the five eliminated coumarins [2]. Xanthalin's mitochondrial subcellular localization prediction (72.40% probability) further distinguishes it from analogs with predicted cytoplasmic or membrane distributions [1].

PDE/Platelet
Class-level
Dihydropyranocoumarin class shows cAMP-PDE inhibition (human platelet, Km=1.1 µM) and anti-platelet aggregation comparable to dipyridamole. Xanthalin as a diangeloyloxy-substituted member may share this pharmacology.
Supports scaffold-based hypothesis; PDE/platelet data are class-level inference.
Direct xanthalin-specific data not yet reported; requires empirical confirmation.
ADMET prediction Drug-likeness In silico pharmacokinetics

Cross-Platform NMR and LC-MS Metabolomic Specificity

Xanthalin was identified as one of the bioactive constituents within Angelica purpurascens extracts that collectively exhibited anticholinesterase activity, with the fruit dichloromethane fraction showing 39.86 ± 2.63% acetylcholinesterase (AChE) inhibition and the fruit hexane fraction displaying 84.02 ± 1.28% butyrylcholinesterase (BChE) inhibition [1]. Additionally, flower and fruit dichloromethane fractions suppressed human carbonic anhydrase (hCA) isoenzymes I and II with IC₅₀ values of 1.650 and 2.020 µM, respectively [1]. While these values reflect fraction-level activity rather than pure xanthalin potency, the compound's structural assignment as a non-alkaloid coumarin with cholinesterase and carbonic anhydrase inhibitory potential positions it as a key contributor to the observed extract pharmacology [1][2]. This multi-target enzyme inhibition profile distinguishes xanthalin from mono-target coumarins such as xanthotoxin, which is primarily recognized for its phototoxic DNA-intercalating properties rather than cholinesterase or carbonic anhydrase modulation [3].

Cross-platform
Head-to-head
Xanthalin: NMR chemical shifts correlate with LC-HR/MS metabolomics data. Other PR markers (glycosylated) cannot be distinguished by NMR alone.
Supports cross-platform QC; unique NMR-MS correlation among PR markers.
Property confirmed in orthogonal NMR and LC-MS metabolomics studies.
Cholinesterase inhibition Carbonic anhydrase inhibition Multi-target profiling

Structural Identity Confirmation: NMR and Hydrolysis-Based Characterization vs. Ambiguously Assigned Pyranocoumarins

The unequivocal structure of xanthalin was established through a combination of NMR spectroscopy, preparation of derivatives, and alkaline hydrolysis, which yielded (±)-3′,4′-dihydroxy-3′,4′-dihydroxanthyletin (isokhellactone, mp 213–215°C, C₁₄H₁₄O₅) and (−)-trans-3′-hydroxy-4′-methoxy-3′,4′-dihydroxanthyletin as characterized cleavage products [1]. This rigorous degradative and spectroscopic characterization stands in contrast to several co-occurring pyranocoumarins (e.g., anomalin, peuarenine) whose structural assignments historically relied on more limited spectral comparisons [1][2]. The availability of fully assigned ¹H- and ¹³C-NMR data, high-resolution mass spectrometry confirmation, and hydrolytic degradation pathways provides procurement-grade analytical reference standards that reduce identification ambiguity in subsequent isolation or QC workflows [3].

Structural elucidation NMR spectroscopy Alkaline hydrolysis

Xanthalin Application Scenarios


Pharmacopoeial Authentication for Saposhnikoviae Radix

Xanthalin's approximately 98-fold molar potency advantage over the common furanocoumarin xanthotoxin (IC₅₀ 551 µM) and 8.7-fold advantage over the pyranocoumarin visnadin (IC₅₀ 49 µM) in guinea pig ileum calcium-antagonist assays [1] makes it a compelling tool compound for structure-activity relationship (SAR) studies exploring the role of diangeloyl substitution in vascular smooth muscle modulation. Researchers investigating calcium-channel pharmacology in the pyranocoumarin series should select xanthalin over xanthotoxin or visnadin when a more potent, structurally well-defined starting point is required for lead identification.

Dual Enzyme Inhibition for Neurodegenerative Disease Research

Xanthalin's demonstrated survival through a combined molecular docking and ADMET screening pipeline—outperforming five of eight coumarin candidates and meeting the orlistat binding energy threshold [1]—positions it as one of only three coumarins warranting in vitro enzymatic validation and subsequent in vivo testing. Procurement for pancreatic lipase inhibition programs should specifically request xanthalin rather than the eliminated coumarins (which failed ADMET filters), thereby focusing resources on the subset with the highest probability of translational success as predicted by the integrated computational model [1][2].

Pancreatic Lipase Inhibitor for Obesity Drug Development

Xanthalin functions as a species-specific LC-HR/MS marker for Peucedanum ledebourielloides root, providing binary discrimination (present/absent) against the pharmacopoeial drug Saposhnikoviae radix [1]. QC laboratories and herbal raw material procurement departments should incorporate xanthalin as an authentic reference standard in their chromatographic methods to detect adulteration or substitution—a capability that generic coumarin standards (e.g., umbelliferone, scopoletin) cannot provide due to their widespread occurrence across Apiaceae species [1][2]. The established TLC conditions (extraction solvent and mobile phase) from the Shaanxi market survey offer a low-cost alternative to LC-HR/MS for field-deployable authentication [2].

Cross-Platform NMR and LC-MS Reference Standard

Xanthalin's predicted inhibition of hepatic uptake transporters OATP1B1 (90.97% confidence), OATP1B3 (95.10%), and efflux transporters BSEP (94.20%) and P-glycoprotein (89.39%), combined with its mitochondrial subcellular localization prediction (72.40%) [1], make it a candidate probe for in vitro hepatobiliary disposition studies. Researchers investigating coumarin-transporter interactions should select xanthalin over analogs lacking this specific transporter inhibition signature, particularly when modeling OATP-mediated drug uptake or BSEP/P-gp-mediated biliary efflux [1]. Its predicted high intestinal absorption (98.68%) further supports oral bioavailability-focused experimental designs [1].

Application
Selection Property
Validation Focus
Saposhnikoviae radix quality control
Validated botanical discrimination marker specificity
TLC and LC-MS adulteration detection
Neurodegeneration pathway research
Multi-target enzyme inhibition profile
Cholinesterase and carbonic anhydrase endpoint review
Metabolic disease research
Computational lead-like profile
In vitro PL inhibition and ADMET validation
Natural product QC method development
Cross-platform analytical detectability
NMR and LC-MS orthogonal confirmation
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